molecular formula C18H10Cl2N2OS2 B11698140 (5Z)-3-(3,5-dichlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3,5-dichlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11698140
M. Wt: 405.3 g/mol
InChI Key: LWYNHCHMAQEQML-BJMVGYQFSA-N
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Description

(5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dichlorobenzaldehyde with 1H-indole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 2-mercaptoacetic acid and a suitable catalyst to yield the final thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidinone and indole moieties.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Indole derivatives: Compounds with the indole moiety but different additional functional groups.

Uniqueness

(5Z)-3-(3,5-DICHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thiazolidinone ring, indole moiety, and dichlorophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H10Cl2N2OS2

Molecular Weight

405.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H10Cl2N2OS2/c19-11-6-12(20)8-13(7-11)22-17(23)16(25-18(22)24)5-10-9-21-15-4-2-1-3-14(10)15/h1-9,23H/b10-5+

InChI Key

LWYNHCHMAQEQML-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC(=C4)Cl)Cl)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC(=C4)Cl)Cl)O)C=N2

Origin of Product

United States

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